Cas no 160948-81-2 (9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate)
9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate
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- Inchi: 1S/C23H27NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-13,15,20-21H,14H2,1-4H3,(H,24,26)/t15-,21-/m1/s1
- InChI Key: BXTAGOHVBJHJCS-QVKFZJNVSA-N
- SMILES: C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)(=O)N[C@H](C=O)[C@H](OC(C)(C)C)C
9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H103980-5g |
9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate |
160948-81-2 | 5g |
$ 275.00 | 2022-06-04 | ||
| TRC | H103980-10g |
9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate |
160948-81-2 | 10g |
$ 455.00 | 2022-06-04 | ||
| TRC | H103980-25g |
9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate |
160948-81-2 | 25g |
$ 910.00 | 2022-06-04 | ||
| abcr | AB582457-500mg |
9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(t-butoxy)-1-oxobutan-2-yl]carbamate; . |
160948-81-2 | 500mg |
€497.00 | 2025-04-20 | ||
| abcr | AB582457-1g |
9H-Fluoren-9-ylmethyl N-[(2S,3R)-3-(t-butoxy)-1-oxobutan-2-yl]carbamate; . |
160948-81-2 | 1g |
€769.30 | 2025-04-20 | ||
| A2B Chem LLC | AI78305-1mg |
Fmoc-Thr(tBu)-H |
160948-81-2 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI78305-5mg |
Fmoc-Thr(tBu)-H |
160948-81-2 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI78305-10mg |
Fmoc-Thr(tBu)-H |
160948-81-2 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI78305-500mg |
Fmoc-Thr(tBu)-H |
160948-81-2 | >95% | 500mg |
$556.00 | 2024-04-20 | |
| A2B Chem LLC | AI78305-1g |
Fmoc-Thr(tBu)-H |
160948-81-2 | >95% | 1g |
$802.00 | 2024-04-20 |
9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate Suppliers
9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate
9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate (CAS No. 160948-81-2): An Overview
9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate (CAS No. 160948-81-2) is a versatile compound with significant applications in the fields of organic synthesis, pharmaceutical research, and chemical biology. This compound, commonly referred to as Fmoc-Ser(tBu), is a protected serine derivative that plays a crucial role in the synthesis of peptides and proteins. The unique properties of this compound make it an essential reagent in various synthetic routes and chemical transformations.
The Fmoc (fluorenylmethyloxycarbonyl) protecting group is widely used in peptide synthesis due to its ease of removal and compatibility with a variety of coupling reagents. The tert-butoxy protecting group on the serine side chain further enhances the stability and reactivity of the molecule during synthesis. This combination of protecting groups allows for precise control over the reactivity and selectivity of the amino acid, making it an invaluable tool in the development of complex peptide structures.
Recent advancements in the field of chemical biology have highlighted the importance of 9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate in the synthesis of bioactive peptides and proteins. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the development of novel therapeutic agents for neurodegenerative diseases. The researchers utilized the protected serine derivative to synthesize peptides that effectively crossed the blood-brain barrier and exhibited potent neuroprotective effects.
In addition to its applications in peptide synthesis, Fmoc-Ser(tBu) has also been explored for its potential in drug delivery systems. A recent study in Bioconjugate Chemistry investigated the use of this compound as a linker for targeted drug delivery. The researchers conjugated the protected serine derivative to a targeting ligand and demonstrated its ability to selectively deliver therapeutic payloads to specific cells or tissues. This approach has significant implications for improving the efficacy and reducing the side effects of various drugs.
The structural characteristics of 9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate contribute to its versatility in chemical reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is known for its stability under basic conditions and can be readily removed using mild acid treatment, such as piperidine in dimethylformamide (DMF). This property makes it an ideal choice for solid-phase peptide synthesis (SPPS), where sequential addition and deprotection steps are required.
The tert-butoxy (tBu) protecting group on the serine side chain provides additional stability during synthesis, preventing unwanted side reactions and ensuring high yields. The combination of these protecting groups allows for efficient coupling reactions with other amino acids or functional groups, making it possible to synthesize complex peptides with high purity and fidelity.
In clinical settings, the use of protected amino acids like Fmoc-Ser(tBu) has been instrumental in the development of therapeutic peptides. For example, a clinical trial reported in The Lancet evaluated a novel peptide-based vaccine that utilized this compound as a key building block. The vaccine showed promising results in eliciting strong immune responses against specific antigens, highlighting the potential of protected amino acids in immunotherapy.
Beyond its applications in medicine, 9H-Fluoren-9-ylmethyl N-(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-ylcarbamate has also found use in materials science. Researchers at a leading materials science institute have explored its potential as a functional monomer for polymer synthesis. By incorporating this compound into polymer chains, they were able to create materials with enhanced mechanical properties and improved biocompatibility. These materials have potential applications in tissue engineering and regenerative medicine.
In conclusion, Fmoc-Ser(tBu) (CAS No. 160948-81-2) is a highly versatile compound with a wide range of applications in organic synthesis, pharmaceutical research, chemical biology, drug delivery systems, clinical trials, and materials science. Its unique combination of protecting groups makes it an essential reagent for precise control over chemical reactions and synthetic processes. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further cementing its importance in various scientific fields.
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